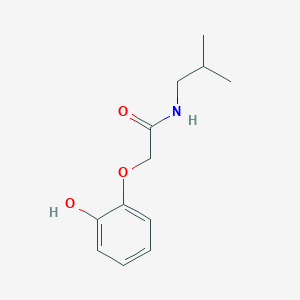
2-(2-Hydroxyphenoxy)-N-isobutylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyphenoxy)-N-isobutylacetamide is an organic compound with a complex structure that includes a hydroxyphenoxy group and an isobutylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenoxy)-N-isobutylacetamide typically involves the reaction of 2-hydroxyphenol with isobutylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Reacting 2-hydroxyphenol with acetic anhydride to form 2-(2-hydroxyphenoxy)acetic acid.
Step 2: Reacting 2-(2-hydroxyphenoxy)acetic acid with isobutylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenoxy)-N-isobutylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-(2-oxophenoxy)-N-isobutylacetamide.
Reduction: Formation of 2-(2-hydroxyphenoxy)-N-isobutylamine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Hydroxyphenoxy)-N-isobutylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenoxy)-N-isobutylacetamide involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with biological molecules, while the isobutylacetamide group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenoxy)acetic acid: Similar structure but lacks the isobutylacetamide group.
2-(2-Hydroxyphenoxy)-1-phenylethanol: Contains a phenylethanol group instead of an isobutylacetamide group.
Uniqueness
2-(2-Hydroxyphenoxy)-N-isobutylacetamide is unique due to the presence of both the hydroxyphenoxy and isobutylacetamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(2-hydroxyphenoxy)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C12H17NO3/c1-9(2)7-13-12(15)8-16-11-6-4-3-5-10(11)14/h3-6,9,14H,7-8H2,1-2H3,(H,13,15) |
InChI Key |
IDQIOYGXSOVXNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)COC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


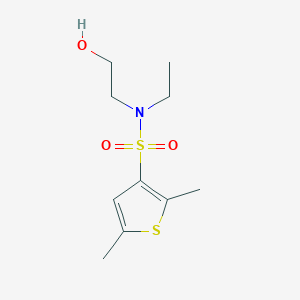

![[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14910760.png)
![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)
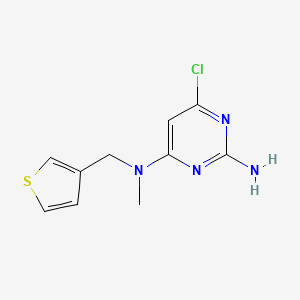

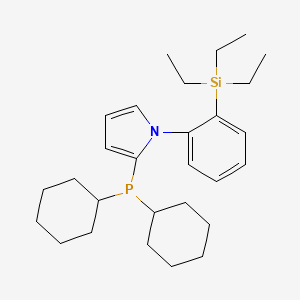
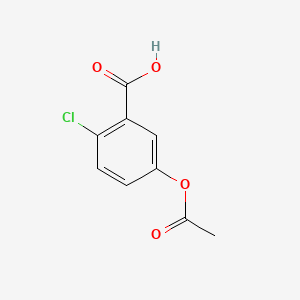
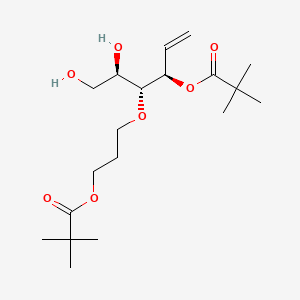
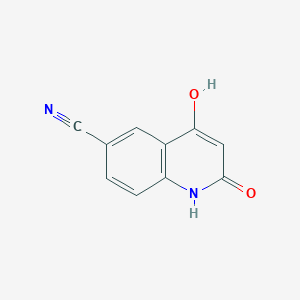
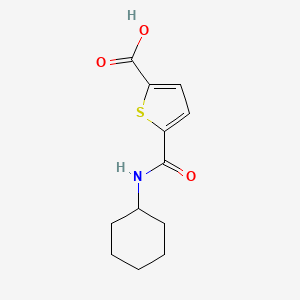
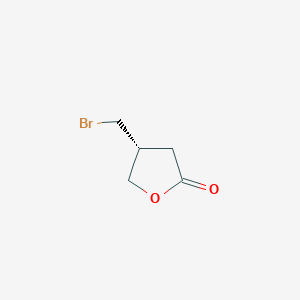
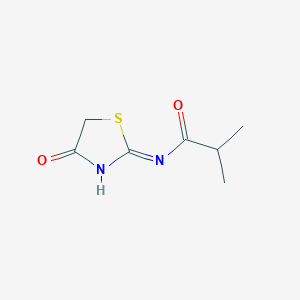
![(2'-(1-(4-Methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14910829.png)
